(2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane
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Overview
Description
(2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10F2OS and a molecular weight of 204.23 g/mol . It is characterized by the presence of ethoxy, difluorophenyl, and methylsulfane groups, making it a versatile building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane typically involves the reaction of 2-ethoxy-4,5-difluorobenzene with methylsulfanyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield . The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution: The ethoxy and difluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Ethoxy-4,5-difluorophenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties . The presence of both ethoxy and difluorophenyl groups enhances its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C9H10F2OS |
---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-ethoxy-4,5-difluoro-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-3-12-8-4-6(10)7(11)5-9(8)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
BBXNYYVWZIZORP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1SC)F)F |
Origin of Product |
United States |
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